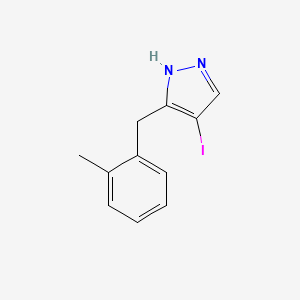

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole

描述

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position and a 2-methylbenzyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 3-(2-methylbenzyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with nucleophiles like thiols, amines, or alkoxides to form corresponding substituted pyrazoles.

Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the iodine atom.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or alkyne groups.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols would yield thioether derivatives, while coupling reactions with aryl boronic acids would produce biaryl compounds.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole, exhibit significant potential in anticancer therapies. These compounds have been linked to the inhibition of cancer-related pathways, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar pyrazoles can inhibit tryptophan 2,3-dioxygenase, which is relevant in cancer metabolism and immune modulation .

Case Study: Inhibition of Tryptophan Catabolism

A notable study demonstrated that pyrazole derivatives can effectively inhibit the enzyme tryptophan 2,3-dioxygenase (TD02), which plays a critical role in the catabolism of tryptophan in tumors. This inhibition can lead to enhanced anti-tumor immune responses by preventing the immunosuppressive effects associated with tryptophan depletion .

Synthetic Organic Chemistry

Synthesis of Functionalized Pyrazoles

this compound serves as a versatile intermediate in synthetic organic chemistry. It can undergo various coupling reactions to form more complex structures. For example, it has been utilized in CuI-catalyzed coupling reactions with alcohols, leading to the formation of 4-alkoxypyrazoles .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| CuI-Catalyzed Coupling | Alcohols as nucleophiles | 4-Alkoxypyrazoles |

| Heck-Mizoroki Reaction | Alkenes as reactants | Substituted pyrazoles |

| Direct Alkoxylation | CuI catalyst | Functionalized pyrazoles |

Material Science Applications

Development of New Materials

The unique properties of this compound make it suitable for the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a ligand in metal-organic frameworks (MOFs) has been explored for applications in sensors and catalysis.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Enhanced Anticancer Formulations: Further exploration of its anticancer properties could lead to novel therapeutic agents.

- Green Chemistry Approaches: Investigating more sustainable synthesis routes using this compound could align with current trends towards environmentally friendly chemistry.

- Polymer Chemistry: The potential use of this compound in developing new materials for electronics or photonics warrants further study.

作用机制

The mechanism of action of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the 2-methylbenzyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

相似化合物的比较

Similar Compounds

4-Iodo-1H-pyrazole: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in biological applications.

3-(2-Methylbenzyl)-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.

4-Bromo-3-(2-methylbenzyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

Uniqueness

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is unique due to the combination of the iodine atom and the 2-methylbenzyl group. This combination can enhance its reactivity in chemical reactions and its specificity in biological applications, making it a valuable compound for research and development.

生物活性

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is a substituted pyrazole compound characterized by its unique structural features, which include an iodine atom at the 4-position and a 2-methylbenzyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : C12H12N2I

- Structural Features :

- Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.

- Iodine substituent: Imparts unique reactivity and biological activity.

- 2-Methylbenzyl group: Enhances lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that derivatives of pyrazoles, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Effects :

-

Anticancer Activity :

- Pyrazoles have been linked to the inhibition of various cancer-related pathways. For example, studies suggest that compounds similar to this compound may target BRAF(V600E) and EGFR kinases, which are critical in several cancer types . The compound's ability to induce apoptosis in cancer cells has also been noted, likely through mechanisms involving reactive oxygen species (ROS).

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Receptor Interaction :

-

Induction of Apoptosis :

- By generating ROS or modulating signaling pathways, this compound can promote cell death in malignant cells.

Comparative Biological Activity

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-(2-methylbenzyl)-1H-pyrazole | Bromine substituent instead of iodine | Different reactivity profiles |

| 4-Methoxy-3-(2-methylbenzyl)-1H-pyrazole | Methoxy group at the 4-position | Varying anti-inflammatory activity |

| 4-Chloro-3-(2-methylbenzyl)-1H-pyrazole | Chlorine substituent | Potentially different anticancer effects |

These comparisons illustrate how variations in substituents can lead to different biological activities and therapeutic potentials.

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives:

-

Study on Anti-inflammatory Activity :

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting their use as potential therapeutic agents against inflammatory diseases . -

Anticancer Evaluation :

Another investigation focused on the anticancer properties of pyrazole derivatives targeting BRAF(V600E). The study found that certain derivatives demonstrated cytotoxicity against melanoma cell lines, indicating that modifications to the pyrazole scaffold could enhance therapeutic efficacy .

属性

IUPAC Name |

4-iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRKJBWSRUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733714 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260838-10-5 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。